molecular formula C9H11Cl2N B1421650 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride CAS No. 90562-30-4

2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride

Cat. No. B1421650
M. Wt: 204.09 g/mol
InChI Key: PARPLJNCMHCNAA-UHFFFAOYSA-N
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Patent
US09096567B2

Procedure details

tert-Butyl 2-(4-chlorophenyl)cyclopropylcarbamate (51.9 mg, 0.1938 mmol) was dissolved in Dichloromethane (1 ml) and 4M HCl solution in dioxane (0.4846 ml, 1.938 mmol) was added. The mixture was stirred for 3 hours at ambient temperature, during which time a white solid precipitated out of solution. The crude mixture was concentrated and chased with EtOAc (2×10 ml). The residual fine solid was dried under high vacuum to provide 39.2 mg of the title compound as a solid (99%).
Name
tert-Butyl 2-(4-chlorophenyl)cyclopropylcarbamate
Quantity
51.9 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4846 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[NH:11]C(=O)OC(C)(C)C)=[CH:4][CH:3]=1.Cl.O1CCOCC1>ClCCl>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:10][CH:9]2[NH2:11])=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
tert-Butyl 2-(4-chlorophenyl)cyclopropylcarbamate
Quantity
51.9 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1C(C1)NC(OC(C)(C)C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.4846 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at ambient temperature, during which time a white solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated out of solution
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residual fine solid was dried under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)C1C(C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 39.2 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 198.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09096567B2

Procedure details

tert-Butyl 2-(4-chlorophenyl)cyclopropylcarbamate (51.9 mg, 0.1938 mmol) was dissolved in Dichloromethane (1 ml) and 4M HCl solution in dioxane (0.4846 ml, 1.938 mmol) was added. The mixture was stirred for 3 hours at ambient temperature, during which time a white solid precipitated out of solution. The crude mixture was concentrated and chased with EtOAc (2×10 ml). The residual fine solid was dried under high vacuum to provide 39.2 mg of the title compound as a solid (99%).
Name
tert-Butyl 2-(4-chlorophenyl)cyclopropylcarbamate
Quantity
51.9 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4846 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[NH:11]C(=O)OC(C)(C)C)=[CH:4][CH:3]=1.Cl.O1CCOCC1>ClCCl>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:10][CH:9]2[NH2:11])=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
tert-Butyl 2-(4-chlorophenyl)cyclopropylcarbamate
Quantity
51.9 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1C(C1)NC(OC(C)(C)C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.4846 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at ambient temperature, during which time a white solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated out of solution
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residual fine solid was dried under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)C1C(C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 39.2 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 198.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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